Dicyclopropyl ketoxime

Beschreibung

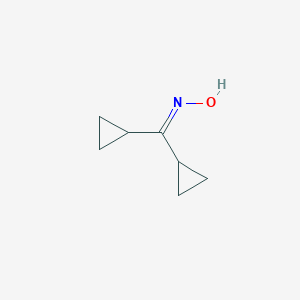

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(dicyclopropylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-8-7(5-1-2-5)6-3-4-6/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVSLBGUEKOQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162973 | |

| Record name | Cyclopropyl ketone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-52-7 | |

| Record name | Methanone, dicyclopropyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopropylmethanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl ketone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopropyl ketone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPROPYLMETHANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG0LD01T90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dicyclopropyl Ketoxime (CAS: 1453-52-7) for Researchers and Drug Development Professionals

Introduction

Dicyclopropyl ketoxime, identified by the CAS number 1453-52-7, is a notable organic compound featuring a central ketoxime functional group flanked by two cyclopropyl rings.[1][2][3] Its unique structural attributes, particularly the strained three-membered rings, impart distinct reactivity and conformational properties, making it a subject of interest in medicinal chemistry. This guide serves as a technical resource for researchers, offering insights into its synthesis, analytical characterization, and its application as a key building block in the development of pharmacologically active molecules, with a particular focus on its derivatives exhibiting beta-adrenergic blocking activity.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of Dicyclopropyl Ketoxime

| Property | Value | Source(s) |

| CAS Number | 1453-52-7 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| Melting Point | 67 °C | [1][3] |

| Boiling Point | 246.1 ± 7.0 °C (Predicted) | [1] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 11.97 ± 0.11 (Predicted) | [1] |

| Synonyms | Dicyclopropylmethanone oxime, Cyclopropyl ketone oxime | [2][3] |

Safety and Handling

Synthesis of Dicyclopropyl Ketoxime

The synthesis of dicyclopropyl ketoxime can be achieved through the reaction of dicyclopropyl ketone with hydroxylamine. Two common methodologies are presented here: a classical solution-phase synthesis and a more contemporary mechanochemical approach.

Experimental Protocol 1: Classical Synthesis via Reflux

This method involves the reaction of dicyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base in an alcoholic solvent.[6]

Materials:

-

Dicyclopropyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve dicyclopropyl ketone (1.0 eq) in ethanol (10-20 mL per gram of ketone).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (1.5 eq) in a minimal amount of water and ethanol.

-

Add the hydroxylamine/base solution to the stirred solution of dicyclopropyl ketone.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the dicyclopropyl ketoxime.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or petroleum ether.

Experimental Protocol 2: Mechanochemical Synthesis

This environmentally friendly approach minimizes solvent usage and can lead to shorter reaction times.[7]

Materials:

-

Dicyclopropyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH), crushed

-

Methanol

-

Mortar and pestle

Procedure:

-

In a mortar, grind dicyclopropyl ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2-2.4 mmol) together with a pestle.[8]

-

Add crushed sodium hydroxide (1.2-2.4 mmol) to the mixture and continue grinding.[8]

-

Add a few drops of methanol (0.1-0.2 mL) and grind for an additional 2 minutes at room temperature.[8]

-

Allow the reaction mixture to stand for 5 minutes, then grind for another 2 minutes with the addition of a few more drops of methanol.[8]

-

Monitor the reaction by observing the disappearance of the starting material via TLC.

-

Upon completion, wash the crude mixture with water to remove inorganic salts.[8]

-

Air-dry the solid product. Further purification can be achieved by recrystallization if necessary.

Caption: General synthesis pathway for dicyclopropyl ketoxime.

Analytical Characterization

Accurate characterization of dicyclopropyl ketoxime is crucial for quality control and subsequent applications. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of dicyclopropyl ketoxime.[9]

Table 2: HPLC Method Parameters for Dicyclopropyl Ketoxime Analysis

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 column |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (for non-MS detection) or Formic Acid (for MS-compatible method) |

| Detection | UV at an appropriate wavelength (to be determined empirically, typically in the range of 210-230 nm for oximes) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like ketoximes.

Table 3: General GC-MS Parameters for Ketoxime Analysis

| Parameter | Condition |

| Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-300 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

A complex multiplet in the upfield region (approx. 0.4-1.5 ppm) corresponding to the eight protons of the two cyclopropyl rings.

-

A downfield singlet or broad singlet for the hydroxyl proton of the oxime group (its chemical shift will be concentration and solvent dependent).

Expected ¹³C NMR Features:

-

Signals in the upfield region (approx. 5-20 ppm) for the CH₂ groups of the cyclopropyl rings.

-

A signal for the quaternary carbon of the C=N bond, expected to be in the range of 150-165 ppm.

-

A signal for the methine carbons of the cyclopropyl rings attached to the C=N group.

Application in Drug Discovery: Precursor to Beta-Adrenergic Blockers

A significant application of dicyclopropyl ketoxime is its use as a starting material for the synthesis of novel beta-adrenergic blocking agents.[15][16] These derivatives have shown potential as antagonists at β-adrenergic receptors, which are crucial targets in the management of cardiovascular diseases.

Synthesis of N-Aryl Dicyclopropyl Ketone Oxime Ethers

The synthesis of these potent beta-blockers involves the alkylation of dicyclopropyl ketoxime with a suitable N-aryl propanolamine derivative. While the full experimental details from the primary literature are not publicly available, a general synthetic route can be proposed based on established methods for the synthesis of similar aryloxypropanolamine beta-blockers.

Caption: General synthetic scheme for beta-blocker derivatives from dicyclopropyl ketoxime.

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Derivatives of dicyclopropyl ketoxime act as antagonists at beta-adrenergic receptors, primarily the β₁ subtype found in cardiac tissue.[17] By blocking the binding of endogenous catecholamines like norepinephrine and epinephrine, these compounds inhibit the downstream signaling cascade that leads to increased heart rate and contractility.[17][18]

The canonical signaling pathway involves the activation of a Gs protein-coupled receptor, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[17][18] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a physiological response. Beta-blockers competitively inhibit the initial step of this cascade.

Caption: Simplified beta-adrenergic signaling pathway and the mechanism of blockade.

Conclusion

Dicyclopropyl ketoxime is a valuable and versatile chemical entity with demonstrated utility in organic synthesis and medicinal chemistry. Its straightforward synthesis and unique structural features make it an attractive starting material for the development of novel compounds with therapeutic potential. The ability of its derivatives to function as beta-adrenergic blockers highlights its significance in the ongoing search for new cardiovascular drugs. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of dicyclopropyl ketoxime in their scientific endeavors.

References

-

TOX-51: Methyl Ethyl Ketoxime - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]

-

Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway Supporting Information. (2013). RSC Advances. Retrieved from [Link]

-

Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved from [Link]

-

New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (1985). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019, May 31). DergiPark. Retrieved from [Link]

-

New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent .beta.-adrenergic blocking properties. (1985). Journal of Medicinal Chemistry (ACS Publications). Retrieved from [Link]

-

GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. (2025, April 11). PubMed. Retrieved from [Link]

-

General beta-blocker structure (aryloxypropanolamines). (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023, December 1). ResearchGate. Retrieved from [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. (2024, July 12). DergiPark. Retrieved from [Link]

-

Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors | bioRxiv. (2023, October 1). bioRxiv. Retrieved from [Link]

-

Cyclopropyl ketone, oxime. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (n.d.). MDPI. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Document: New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (CHEMBL1122899). (n.d.). ChEMBL - EMBL-EBI. Retrieved from [Link]

-

safety data sheet. (n.d.). CR Laurence. Retrieved from [Link]

-

Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides -. (n.d.). Shimadzu. Retrieved from [Link]

-

beta-Adrenergic blocking agents. alpha- and gamma-methyl(aryloxy)propanolamines. (1981). PubMed. Retrieved from [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). MDPI. Retrieved from [Link]

-

Dicyclopropyl ketoxime. (n.d.). NIST WebBook. Retrieved from [Link]

-

Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology. Retrieved from [Link]

- US5117060A - Process for the preparation of ketoximes. (n.d.). Google Patents.

-

Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. (2013). RSC Advances. Retrieved from [Link]

-

Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved from [Link]

Sources

- 1. DICYCLOPROPYL KETOXIME | 1453-52-7 [chemicalbook.com]

- 2. Dicyclopropyl ketoxime [webbook.nist.gov]

- 3. DICYCLOPROPYL KETOXIME | 1453-52-7 [amp.chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. METHYL ETHYL KETOXIME | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor: evidence for interaction with distinct conformations of beta(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. thieme-connect.de [thieme-connect.de]

- 15. New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Document: New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (CHEMBL1122899) - ChEMBL [ebi.ac.uk]

- 17. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 18. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Molecular Structure of Dicyclopropyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropyl ketoxime (C₇H₁₁NO) is a molecule of significant interest due to the unique structural and electronic properties conferred by its strained cyclopropyl rings and the stereogenic C=N bond of the oxime moiety.[1][2] A precise understanding of its three-dimensional structure, including stereochemistry and conformational preferences, is paramount for its application in medicinal chemistry and as a versatile building block in organic synthesis.[3] This guide provides a comprehensive overview of the integrated analytical workflow required to elucidate the complete molecular structure of dicyclopropyl ketoxime, synthesizing data from spectroscopic, crystallographic, and computational methodologies.

Introduction: The Structural Significance of Dicyclopropyl Ketoxime

Dicyclopropyl ketoxime is formed from the reaction of dicyclopropyl ketone with hydroxylamine.[4][5] Its structure presents several key challenges and points of interest for detailed analysis:

-

Stereoisomerism: The C=N double bond of the oxime group gives rise to E and Z geometric isomers, which can exhibit vastly different biological activities and chemical reactivities.[6][7]

-

Conformational Complexity: The two cyclopropyl groups can adopt various orientations relative to the plane of the C=N bond, influencing the molecule's overall shape and steric profile.

-

Electronic Effects: The cyclopropyl groups, with their high p-character, can electronically interact with the oxime functionality, modulating its reactivity and properties.

Elucidating these features is not merely an academic exercise; for drug development professionals, the specific isomer and its preferred conformation can dictate how the molecule interacts with a biological target. For synthetic chemists, this knowledge is crucial for predicting and controlling reaction outcomes.

The Central Challenge: E/Z Isomerism and Conformational Dynamics

The primary structural question for dicyclopropyl ketoxime is the determination of its configuration at the C=N bond. The E isomer has the hydroxyl group (-OH) oriented anti to the more sterically demanding cyclopropyl group (if they differ, or in a defined orientation if they are equivalent), while the Z isomer has it oriented syn.

dot graph E_Z_Isomers { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// E-isomer E_C [label="C", pos="0,0!"]; E_N [label="N", pos="1.2,0.5!"]; E_OH [label="OH", pos="2.2,0.2!"]; E_Cp1 [label="Cp", pos="-1,-0.5!"]; E_Cp2 [label="Cp", pos="0,-1.2!"]; E_label [label="E-Isomer", pos="0,-2!"]; E_C -- E_N [label="="]; E_N -- E_OH; E_C -- E_Cp1; E_C -- E_Cp2;

// Z-isomer Z_C [label="C", pos="4,0!"]; Z_N [label="N", pos="5.2,0.5!"]; Z_OH [label="OH", pos="5.2,-0.5!"]; Z_Cp1 [label="Cp", pos="3,-0.5!"]; Z_Cp2 [label="Cp", pos="4,-1.2!"]; Z_label [label="Z-Isomer", pos="4,-2!"]; Z_C -- Z_N [label="="]; Z_N -- Z_OH; Z_C -- Z_Cp1; Z_C -- Z_Cp2; } Caption: E/Z Isomers of Dicyclopropyl Ketoxime.

An integrated approach is essential to confidently assign the stereochemistry and understand the molecule's conformational landscape. This involves a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

A Multi-Technique Approach for Structural Elucidation

No single technique can provide a complete picture. The following workflow demonstrates how different analytical methods are cohesively used to build and validate the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure in solution. A suite of experiments is required to piece together the molecular puzzle.[8]

-

¹H and ¹³C NMR: These initial experiments confirm the presence of the key functional groups and provide the basic carbon-hydrogen framework. The highly shielded protons of the cyclopropyl rings typically appear at high field (upfield) in the ¹H NMR spectrum.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings through bonds (typically 2-3 bonds).[9] It is indispensable for tracing the connectivity within the cyclopropyl rings and identifying which protons are neighbors.[10][11] Off-diagonal cross-peaks connect signals from protons that are J-coupled.[9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the E/Z configuration in solution.[12] NOESY detects correlations between protons that are close in space, regardless of whether they are bonded.[13] For the Z-isomer, a cross-peak would be expected between the oxime -OH proton and the protons of the syn-cyclopropyl ring. The absence of this correlation and the presence of a correlation to the other cyclopropyl ring would suggest the E-isomer.

Table 1: Hypothetical ¹H NMR Data for E-Dicyclopropyl Ketoxime

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Key COSY Correlations | Key NOESY Correlations |

| -OH | ~8.5 | br s | - | Methine H (Cp) |

| Methine H (Cp) | ~1.5 | m | Methylene H's (Cp) | -OH, Methylene H's (Cp) |

| Methylene H's (Cp) | 0.5 - 1.0 | m | Methine H (Cp) | Methine H (Cp) |

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of purified dicyclopropyl ketoxime in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe.

-

Acquisition: Acquire a standard 2D NOESY pulse sequence. The critical parameter is the mixing time (d8), which is typically set between 500-800 ms to allow for the buildup of the Nuclear Overhauser Effect.

-

Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell window function in both dimensions before Fourier transformation.

-

Analysis: Analyze the resulting spectrum for cross-peaks that correlate the oxime hydroxyl proton with specific protons on the cyclopropyl rings.

Single-Crystal X-ray Crystallography

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[14][15] It provides precise data on bond lengths, bond angles, and the conformation adopted in the crystal lattice.[16]

The resulting crystal structure would definitively confirm the E/Z configuration and reveal the relative orientation of the two cyclopropyl rings. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding from the oxime's hydroxyl group, which can form dimers or chain-like structures in the solid state.[16][17]

Table 2: Representative Bond Lengths and Angles (from Crystallography or DFT)

| Parameter | Value (Å or °) | Significance |

| C=N Bond Length | ~1.28 Å | Confirms double bond character |

| N-O Bond Length | ~1.41 Å | Standard for oximes |

| C-C (ring) Bond Length | ~1.51 Å | Typical for cyclopropane |

| C-C=N Bond Angle | ~122° | Reflects sp² hybridization |

| C=N-O Bond Angle | ~112° | Geometry at the nitrogen atom |

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a high-quality crystal on a goniometer.[15] Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[17] Data is collected as the crystal is rotated.[15]

-

Structure Solution: Process the diffraction data to obtain a set of structure factors. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map.[18]

-

Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[18]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental data. They provide a theoretical framework for understanding the molecule's properties.

Key Applications:

-

Isomer Stability: DFT calculations can predict the relative thermodynamic stabilities of the E and Z isomers, suggesting which one is likely to be the major product.

-

Conformational Analysis: A potential energy surface scan can be performed by rotating the cyclopropyl groups to identify the lowest energy (most stable) conformations.

-

NMR Prediction: Magnetic shielding constants can be calculated and converted into chemical shifts.[19] Comparing these predicted shifts with the experimental NMR data can provide strong evidence for a particular isomer.[19][20] This is a powerful validation tool.

Synthesizing the Data: An Integrated Structural Portrait

The true power of this approach lies in the cross-validation of data from all three techniques.

-

The E/Z configuration suggested by NOESY NMR is definitively confirmed by the X-ray crystal structure.

-

The bond lengths and angles from the crystal structure should be in close agreement with those predicted by the lowest-energy conformation from DFT calculations.

-

The experimental ¹H and ¹³C NMR chemical shifts should correlate well with the shifts predicted by DFT calculations for the assigned structure.[19]

This self-validating system provides an exceptionally high degree of confidence in the final assigned structure, a critical requirement for applications in regulated fields like drug development.

Implications and Future Directions

A complete structural understanding of dicyclopropyl ketoxime allows researchers to:

-

Design Derivatives: Knowledge of the core structure enables the rational design of derivatives with specific steric and electronic properties for use as enzyme inhibitors or receptor ligands.

-

Control Reactivity: Understanding the conformational preferences and the accessibility of the oxime functionality is crucial for its use in further chemical transformations, such as the Beckmann rearrangement.

-

Establish Structure-Activity Relationships (SAR): For medicinal chemists, a validated 3D structure is the foundation for building reliable SAR models, accelerating the drug discovery process.

This guide outlines a robust, multi-faceted strategy essential for the rigorous characterization of complex molecules like dicyclopropyl ketoxime. By integrating the strengths of NMR, X-ray crystallography, and computational chemistry, researchers can achieve an unambiguous and comprehensive understanding of molecular structure, paving the way for advanced applications in science and medicine.

References

Sources

- 1. Dicyclopropyl ketoxime [webbook.nist.gov]

- 2. Dicyclopropyl ketoxime (CAS 1453-52-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. tsijournals.com [tsijournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scribd.com [scribd.com]

- 24. Cyclopropyl ketone, oxime | SIELC Technologies [sielc.com]

- 25. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. DICYCLOPROPYL KETOXIME | 1453-52-7 [chemicalbook.com]

The Ascendant Trajectory of Cyclopropyl Ketoxime Derivatives in Modern Drug Discovery: A Technical Guide for Researchers

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore unique structural motifs that can impart desirable pharmacological properties. Among these, the cyclopropyl group has emerged as a particularly valuable bioisostere, prized for its ability to confer metabolic stability, conformational rigidity, and improved potency to drug candidates.[1][2] When incorporated into a ketoxime scaffold, the resulting cyclopropyl ketoxime derivatives present a fascinating class of compounds with a diverse and largely untapped therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of novel cyclopropyl ketoxime derivatives, from their rational design and synthesis to their biological evaluation and mechanisms of action.

The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropane ring into a molecular scaffold is a strategic decision rooted in its unique electronic and conformational properties. Unlike its acyclic or larger-ring counterparts, the strained three-membered ring exhibits a high degree of s-character in its C-C bonds, leading to a higher electron density on the exterior of the ring. This feature can influence intermolecular interactions and binding affinity to biological targets. Furthermore, the rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing potency.[1] From a drug metabolism perspective, the cyclopropyl group is often more resistant to oxidative metabolism compared to larger alkyl or unsaturated moieties, a crucial attribute for improving the pharmacokinetic profile of a drug candidate.[2]

Synthetic Pathways to Novel Cyclopropyl Ketoxime Derivatives

The synthesis of cyclopropyl ketoxime derivatives typically involves a two-stage process: the formation of a cyclopropyl ketone precursor, followed by oximation.

Synthesis of Cyclopropyl Ketone Precursors

A cornerstone precursor for many cyclopropyl ketoxime derivatives is cyclopropyl methyl ketone. Several synthetic routes are available, with the choice often depending on the desired scale and available starting materials. A common and efficient method involves the intramolecular cyclization of 5-chloro-2-pentanone.

Objective: To synthesize cyclopropyl methyl ketone from 5-chloro-2-pentanone.

Materials:

-

5-chloro-2-pentanone

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium hydroxide (e.g., 20% aqueous solution) is prepared and cooled in an ice bath.

-

5-chloro-2-pentanone is added dropwise to the cooled NaOH solution with vigorous stirring. The temperature should be maintained below 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed by rotary evaporation, and the crude cyclopropyl methyl ketone is purified by distillation.

Oximation of Cyclopropyl Ketones

The conversion of the cyclopropyl ketone to the corresponding ketoxime is typically achieved by reaction with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base.

Objective: To synthesize cyclopropyl methyl ketoxime from cyclopropyl methyl ketone.

Materials:

-

Cyclopropyl methyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Cyclopropyl methyl ketone is dissolved in ethanol.

-

A solution of hydroxylamine hydrochloride and sodium acetate in water is prepared.

-

The aqueous solution is added to the ethanolic solution of the ketone.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure to yield the crude cyclopropyl methyl ketoxime, which can be further purified by recrystallization or chromatography if necessary.

The general synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for novel cyclopropyl ketoxime derivatives.

Therapeutic Applications and Biological Activities

The true potential of cyclopropyl ketoxime derivatives lies in their diverse biological activities. By modifying the substituents on the cyclopropyl ring, the ketoxime, and other parts of the molecule, a wide range of therapeutic targets can be engaged.

Antifungal Activity

Invasive fungal infections, particularly those caused by Candida albicans, pose a significant threat to immunocompromised patients. A promising avenue of research has focused on cyclopropane-containing amide derivatives that exhibit potent antifungal activity.[3][4]

| Compound ID | Structure | Target Organism | MIC₈₀ (µg/mL) |

| F8 | N-(4-chlorophenyl)-2-phenylcyclopropane-1-carboxamide | Candida albicans | 16 |

| F24 | N-(4-fluorophenyl)-2-(4-methoxyphenyl)cyclopropane-1-carboxamide | Candida albicans | 16 |

| F42 | N-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)cyclopropane-1-carboxamide | Candida albicans | 16 |

Table 1: Antifungal Activity of Selected Cyclopropyl Amide Derivatives against Candida albicans [4]

The mechanism of action for these antifungal cyclopropyl derivatives is believed to involve the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death.

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Objective: To determine the minimum inhibitory concentration (MIC) of novel cyclopropyl ketoxime derivatives against Candida albicans.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare an inoculum of Candida albicans from an overnight culture and adjust the concentration to approximately 1-5 x 10³ CFU/mL in RPMI-1640.

-

Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the positive control, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[4]

Inhibition of Monoamine Oxidases for Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5] Certain cis-cyclopropylamine derivatives have been identified as potent and selective MAO inhibitors.[6][7][8]

| Compound | Target | IC₅₀ (nM) |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 |

| MAO-B | 5 |

Table 2: Inhibitory Activity of a cis-Cyclopropylamine Derivative against Monoamine Oxidases [6][7][8]

The mechanism of action of these inhibitors involves the irreversible inactivation of the flavin cofactor of the MAO enzyme. This leads to an increase in the synaptic levels of monoamine neurotransmitters, which can alleviate the symptoms of depression and Parkinson's disease.

Caption: Mechanism of action of cyclopropylamine-based MAO inhibitors.

Objective: To determine the IC₅₀ values of novel cyclopropylamine derivatives against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A) or another suitable substrate

-

Amplex® Red Monoamine Oxidase Assay Kit (or similar)

-

Test compounds dissolved in DMSO

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the MAO-A or MAO-B enzyme and the test compound dilutions. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., kynuramine for MAO-A) and the Amplex® Red reagent/horseradish peroxidase mixture.

-

Monitor the fluorescence increase over time at the appropriate excitation and emission wavelengths (e.g., 545 nm excitation, 590 nm emission).

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Anticancer Potential

While the exploration of cyclopropyl ketoxime derivatives as anticancer agents is still in its early stages, the broader class of cyclopropane-containing compounds has shown promise.[10] The structural features of cyclopropyl ketoximes make them attractive candidates for targeting various cancer-related pathways. Future research in this area could involve screening these derivatives against a panel of cancer cell lines and investigating their effects on key oncogenic signaling pathways.

Conclusion and Future Directions

Novel cyclopropyl ketoxime derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their unique structural and electronic properties, coupled with the diverse biological activities they can exhibit, make them a rich area for further exploration. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of new analogues, while the detailed biological assay protocols offer a roadmap for their evaluation.

Future research should focus on expanding the chemical space of cyclopropyl ketoxime derivatives through innovative synthetic strategies. A deeper understanding of their structure-activity relationships will be crucial for optimizing their potency and selectivity for specific biological targets. Furthermore, the exploration of their therapeutic potential in other disease areas, such as viral infections and inflammatory disorders, is warranted. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, cyclopropyl ketoxime derivatives are poised to make a significant impact on the development of the next generation of therapeutics.

References

-

Molecules. 2024 Aug 30;29(17):4124. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

Molecules. 2024 Aug 30;29(17):4124. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

ChEMBL. Document: New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (CHEMBL1122899). [Link]

-

ChemMedChem. 2021 May 6;16(9):1434-1442. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. [Link]

-

Sci-Hub. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. [Link]

-

Bioorganic & Medicinal Chemistry Letters. 2008 Feb 15;18(4):1359-63. Synthesis and anticancer activity studies of cyclopamine derivatives. [Link]

-

ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. [Link]

-

Global Journal of Cancer Therapy. 2019 Mar 8;5(1):001-006. Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. [Link]

-

ResearchGate. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Chemical Science. 2015;6(2):975-987. Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. [Link]

-

The FEBS Journal. 2015 Aug;282(16):3215-25. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. [Link]

-

Chemical Science. 2014 Dec 19;6(2):975-987. Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. [Link]

-

bioRxiv. 2024 Oct 25. Inhibition of Candida albicans virulence factor by cyclic dipeptides derived from Aeromonas veronii V03. [Link]

-

ACS Omega. 2022 Mar 29;7(12):10243-10257. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. [Link]

-

Molecules. 2020 Dec 1;25(23):5697. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. [Link]

-

Molecules. 2023 Jan 30;28(3):1319. Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives. [Link]

-

Molecules. 2023 Jun 8;28(12):4641. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. [Link]

-

ResearchGate. Enantioselective reduction of ketoxime ethers with borane-oxazaborolidines and synthesis of the key intermediate leading to (S)-rivastigmine. [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub: are you are robot? [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Studies of Dicyclopropyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Unique Molecular Scaffold

Dicyclopropyl ketoxime, a molecule featuring a central ketoxime functional group flanked by two cyclopropyl rings, represents a fascinating intersection of strained ring chemistry and the versatile reactivity of oximes. The inherent ring strain of the cyclopropyl groups imparts unique electronic and conformational properties to the molecule, influencing its reactivity and potential biological activity. Early investigations into this compound laid the groundwork for its subsequent exploration in various fields, notably in medicinal chemistry as a scaffold for novel therapeutic agents. This guide provides a comprehensive review of the foundational studies on dicyclopropyl ketoxime, focusing on its synthesis, characterization, and initial explorations of its chemical behavior. The presence of the cyclopropyl moiety is a significant feature, as this small, strained ring is known to enhance potency, improve metabolic stability, and reduce off-target effects when incorporated into drug molecules.

Synthesis of Dicyclopropyl Ketoxime: From Precursor to Product

The primary and most straightforward synthesis of dicyclopropyl ketoxime involves the reaction of dicyclopropyl ketone with a hydroxylamine salt. This classical oximation reaction is a cornerstone of organic chemistry and remains the most common method for preparing ketoximes.

Foundational Synthetic Approach

An early and significant contribution to the synthesis of derivatives of dicyclopropyl ketoxime was reported by Bouzoubaa and colleagues in 1985.[1][2][3] While their work focused on chiral propanolamine derivatives for their potent β-adrenergic blocking properties, the synthesis of the parent dicyclopropyl ketoxime was a necessary intermediate step. The general principle of this synthesis is outlined below.

Experimental Protocol: Synthesis of Dicyclopropyl Ketoxime

This protocol is a generalized representation based on established methods for ketoxime synthesis.

Materials:

-

Dicyclopropyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or Methanol

-

Water

-

Standard laboratory glassware

Procedure (Classical Approach):

-

Dissolution: Dicyclopropyl ketone is dissolved in a suitable solvent, typically ethanol or methanol.

-

Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride is added to the ketone solution.

-

Basification: A base, such as sodium hydroxide, is added to neutralize the hydrochloride and liberate the free hydroxylamine, which then reacts with the ketone. The reaction is often carried out at room temperature or with gentle heating.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting ketone.

-

Workup: Once the reaction is complete, the mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude dicyclopropyl ketoxime can be further purified by recrystallization or chromatography.

Alternative Mechanochemical Approach:

A more modern and environmentally friendly approach involves the solvent-assisted grinding of the reactants.[4][5]

-

Grinding: Dicyclopropyl ketone and hydroxylamine hydrochloride are ground together in a mortar.

-

Base Addition: Crushed sodium hydroxide is added, and the mixture is ground further with the addition of a few drops of methanol.

-

Reaction and Monitoring: The reaction mixture is left to stand for a short period and then ground again. Progress is monitored by TLC.

-

Purification: The crude product is washed with water to remove inorganic salts and then air-dried.

The causality behind these experimental choices lies in the fundamental mechanism of oxime formation. The reaction is pH-dependent, requiring a slightly acidic to neutral medium for the initial nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration, which is acid-catalyzed. The use of a base is crucial to free the hydroxylamine from its salt form.

Caption: Synthesis workflow for dicyclopropyl ketoxime.

Characterization of Dicyclopropyl Ketoxime

The structural elucidation and confirmation of dicyclopropyl ketoxime rely on a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | NIST WebBook[7] |

| Molecular Weight | 125.17 g/mol | NIST WebBook[7] |

| CAS Number | 1453-52-7 | NIST WebBook[7] |

| Appearance | White solid (typical) | General knowledge |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The NIST WebBook provides an IR spectrum for dicyclopropyl ketoxime.[7] Key expected absorptions include a broad O-H stretch from the oxime hydroxyl group (around 3100-3300 cm⁻¹) and a C=N stretch (around 1650 cm⁻¹). The C-H stretching of the cyclopropyl rings would appear around 3000-3100 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons in the upfield region (typically 0.2-1.5 ppm). The hydroxyl proton of the oxime would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by the presence of a signal for the C=N carbon in the downfield region (typically 150-160 ppm). The carbons of the cyclopropyl rings would appear at relatively high field. The symmetry of the molecule would influence the number of distinct signals observed.

Early Studies on Reactivity and Potential Applications

The initial interest in dicyclopropyl ketoxime and its derivatives stemmed from its potential as a building block in the synthesis of more complex molecules, particularly those with potential pharmacological activity.

The Beckmann Rearrangement

A fundamental reaction of ketoximes is the Beckmann rearrangement, which converts the oxime into an amide under acidic conditions. While no specific early studies on the Beckmann rearrangement of dicyclopropyl ketoxime were identified in the search, this reaction represents a key potential transformation of the molecule. The rearrangement would likely proceed with the migration of one of the cyclopropyl groups to the nitrogen atom, leading to the formation of N-cyclopropylcyclopropanecarboxamide. This transformation opens up avenues for the synthesis of various amides and their derivatives.

Caption: Beckmann rearrangement of dicyclopropyl ketoxime.

Applications in Drug Discovery

The work by Bouzoubaa et al. is a prime example of the early interest in dicyclopropyl ketoxime derivatives for drug development.[1][2][3] Their research focused on the synthesis of new chiral and isomeric cyclopropyl ketoxime propanolamine derivatives and their evaluation as β-adrenergic blocking agents. This highlights the early recognition of the dicyclopropyl ketoxime scaffold as a valuable starting point for creating molecules with specific biological activities. The cyclopropyl groups were likely incorporated to explore their impact on receptor binding and the overall pharmacokinetic profile of the drug candidates.

Conclusion

The early studies on dicyclopropyl ketoxime, while not extensively documented in dedicated publications, can be pieced together from research on related compounds and general synthetic methodologies. The synthesis of this unique molecule is rooted in the classical reaction of its corresponding ketone with hydroxylamine. Its characterization relies on standard spectroscopic techniques, with the cyclopropyl groups imparting distinct features to its spectra. The initial explorations into its utility, particularly in the realm of medicinal chemistry, have paved the way for further investigation into the potential of the dicyclopropyl ketoxime scaffold. The combination of a reactive oxime functionality with the unique properties of the cyclopropyl rings continues to make this and related molecules subjects of interest for the design and synthesis of novel chemical entities.

References

-

Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(22), 8168-8171. [Link]

-

Hart, H., & Curtis, R. P. (1956). Dicyclopropyl Ketone. Organic Syntheses, 36, 36. [Link]

-

NIST. (n.d.). Dicyclopropyl ketoxime. In NIST Chemistry WebBook. Retrieved from [Link]

-

Bouzoubaa, M., Leclerc, G., Rakhit, S., & Andermann, G. (1985). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent .beta.-adrenergic blocking properties. Journal of Medicinal Chemistry, 28(7), 896–900. [Link]

-

Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(22), 8168-8171. [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

- Stiles, M., & Finkbeiner, H. L. (1959). Process for the preparation of ketoximes. U.S.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]

-

ChEMBL. (n.d.). Document: New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (CHEMBL1122899). [Link]

-

Hart, H., & Law, P. A. (1964). Ketone, cyclopropyl methyl. Organic Syntheses, 44, 64. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. [Link]

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Regensburg. (n.d.). some previous examples (13c-nmr). [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. DTIC. [Link]

-

Bouzoubaa, M., Leclerc, G., Rakhit, S., & Andermann, G. (1985). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent .beta.-adrenergic blocking properties. Journal of Medicinal Chemistry, 28(7), 896–900. [Link]

- Google Patents. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Document: New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (CHEMBL1122899) - ChEMBL [ebi.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]

- 7. Dicyclopropyl ketoxime [webbook.nist.gov]

Methodological & Application

Application Notes & Protocols: The Beckmann Rearrangement of Dicyclopropyl Ketoxime for Advanced Amide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: This document provides a comprehensive guide to the Beckmann rearrangement of dicyclopropyl ketoxime, a key transformation for the synthesis of N-(cyclopropylcarbonyl)cyclopropanamine. We delve into the mechanistic intricacies, provide a field-tested experimental protocol, and offer insights into process optimization and troubleshooting. The unique electronic properties of the cyclopropyl group present both opportunities and challenges in this classical rearrangement, which we will explore in detail.

Introduction: The Enduring Relevance of the Beckmann Rearrangement

The Beckmann rearrangement, first discovered by Ernst Otto Beckmann in 1886, is a cornerstone of modern organic synthesis, facilitating the conversion of an oxime to an amide. This reaction has found extensive application in the industrial synthesis of materials like Nylon 6 from cyclohexanone oxime. For the pharmaceutical and fine chemical industries, the Beckmann rearrangement offers a reliable method for introducing amide functionalities, which are prevalent in biologically active molecules.

This guide focuses on a specific, yet highly illustrative substrate: dicyclopropyl ketoxime. The cyclopropyl moiety is a "three-membered ring of fortune" in medicinal chemistry, often conferring desirable properties such as metabolic stability, conformational rigidity, and enhanced potency. The rearrangement of dicyclopropyl ketoxime to its corresponding amide is therefore a valuable transformation for generating novel chemical entities.

Mechanistic Insights: The Journey from Oxime to Amide

The generally accepted mechanism of the Beckmann rearrangement involves the conversion of the oxime's hydroxyl group into a good leaving group, typically through protonation or reaction with a Lewis acid. This is followed by a concerted 1,2-rearrangement of the group anti-periplanar to the leaving group, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final amide product.

In the case of dicyclopropyl ketoxime, the key mechanistic steps are as follows:

-

Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime, converting it into a better leaving group (water).

-

The Decisive Rearrangement: One of the cyclopropyl groups migrates to the electron-deficient nitrogen atom, displacing the water molecule. The migratory aptitude of the group anti to the leaving group is a critical factor. For ketoximes, this stereochemical requirement dictates which group migrates.

-

Formation of the Nitrilium Ion: The migration of the cyclopropyl group results in the formation of a stable nitrilium ion intermediate.

-

Hydrolysis to the Amide: The nitrilium ion is then attacked by a water molecule (present from the reaction medium or added during workup), leading to an imidic acid, which tautomerizes to the final, stable N-(cyclopropylcarbonyl)cyclopropanamine amide.

Visualizing the Mechanism

Caption: The reaction pathway of the Beckmann rearrangement of dicyclopropyl ketoxime.

Experimental Protocol: A Step-by-Step Guide

This protocol details a common laboratory-scale procedure for the Beckmann rearrangement of dicyclopropyl ketoxime using polyphosphoric acid (PPA) as the catalyst and solvent. PPA is an effective dehydrating agent and a strong acid, making it well-suited for this transformation.

Materials and Reagents:

-

Dicyclopropyl ketoxime

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid (20 g).

-

Place the flask in an ice bath and allow the PPA to cool to approximately 0-5 °C with gentle stirring. The high viscosity of PPA necessitates efficient stirring.

-

-

Addition of Substrate:

-

Slowly and portion-wise, add dicyclopropyl ketoxime (2.5 g, 19.9 mmol) to the cooled PPA. The portion-wise addition is crucial to control the exothermic nature of the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). A complete reaction is indicated by the disappearance of the starting oxime spot.

-

-

Workup and Quenching:

-

Upon completion, carefully and slowly pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker. This quenching step must be performed with caution as it is highly exothermic.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

-

Extraction:

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude N-(cyclopropylcarbonyl)cyclopropanamine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amide.

-

Data Presentation: Expected Outcomes

The following table summarizes the typical reaction parameters and expected results for the Beckmann rearrangement of dicyclopropyl ketoxime under the conditions described above.

| Parameter | Value |

| Substrate | Dicyclopropyl Ketoxime |

| Catalyst | Polyphosphoric Acid (PPA) |

| Solvent | Polyphosphoric Acid (PPA) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 75-85% (after purification) |

| Product | N-(cyclopropylcarbonyl)cyclopropanamine |

Experimental Workflow Visualization

Caption: A step-by-step workflow for the Beckmann rearrangement experiment.

Troubleshooting Common Issues

-

Low Yield:

-

Cause: Incomplete reaction or decomposition of the product.

-

Solution: Ensure the PPA is of good quality and the reaction is monitored closely by TLC. Prolonged reaction times or higher temperatures can lead to degradation.

-

-

Incomplete Reaction:

-

Cause: Insufficient catalyst or reaction time.

-

Solution: Increase the amount of PPA or extend the reaction time. Ensure efficient stirring, especially with viscous PPA.

-

-

Difficult Workup:

-

Cause: The high viscosity of PPA can make quenching and extraction challenging.

-

Solution: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to ensure efficient heat dissipation and mixing.

-

Conclusion

The Beckmann rearrangement of dicyclopropyl ketoxime is a robust and reliable method for the synthesis of N-(cyclopropylcarbonyl)cyclopropanamine. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a systematic approach to workup and purification are essential for achieving high yields and purity. The protocol and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement this valuable transformation in their synthetic endeavors.

References

Application Notes and Protocols: Unraveling the Reaction Mechanisms of Dicyclopropyl Ketoxime through Computational Modeling

For: Researchers, scientists, and drug development professionals.

Introduction

Dicyclopropyl ketoxime, a fascinating molecule at the intersection of strained ring chemistry and reactive nitrogen species, presents a complex landscape of potential reaction pathways. The inherent ring strain of the cyclopropyl groups, coupled with the versatile reactivity of the oxime functionality, makes it a substrate of significant interest for mechanistic and synthetic studies. Understanding the delicate balance between rearrangement and fragmentation pathways is crucial for harnessing its synthetic potential and predicting its metabolic fate in drug discovery programs. This application note provides a comprehensive guide to the computational modeling of dicyclopropyl ketoxime reaction mechanisms, offering a robust protocol for researchers to elucidate the intricate interplay of factors governing its reactivity. We will delve into the theoretical underpinnings of the plausible reaction pathways and provide a step-by-step computational workflow to investigate these mechanisms, thereby enabling a predictive understanding of this unique molecule's chemical behavior.

Theoretical Background: A Tale of Competing Pathways

The reactivity of dicyclopropyl ketoxime is primarily dictated by the competition between two major reaction manifolds: the classic Beckmann rearrangement and a series of unique ring-opening reactions facilitated by the strained cyclopropyl moieties.

1. The Beckmann Rearrangement:

The Beckmann rearrangement is a cornerstone reaction of oximes, typically promoted by acid catalysis, which transforms the oxime into an N-substituted amide. The mechanism is stereospecific, with the substituent anti-periplanar to the hydroxyl group on the oxime nitrogen migrating to the nitrogen atom. In the case of dicyclopropyl ketoxime, which can exist as E and Z isomers, this stereospecificity implies that the configuration of the oxime will determine which cyclopropyl group migrates. The generally accepted mechanism involves the protonation of the hydroxyl group, followed by the migration of the anti-periplanar group and the departure of a water molecule to form a nitrilium ion, which is subsequently hydrolyzed to the amide.

2. Cyclopropyl Ring-Opening Reactions:

The high ring strain of the cyclopropyl groups (approximately 27.5 kcal/mol) makes them susceptible to ring-opening reactions, particularly when a positive charge develops on an adjacent carbon. In the context of dicyclopropyl ketoxime, acid catalysis can lead to the formation of a cyclopropylcarbinyl-like cation. The cyclopropylcarbinyl cation is a non-classical carbocation known to undergo rapid rearrangement to a more stable homoallylic cation. This opens up a cascade of potential ring-opening pathways, which can compete with the Beckmann rearrangement. These pathways can involve the opening of one or both cyclopropyl rings, leading to a variety of linear or larger cyclic products. The regioselectivity of the ring-opening is governed by the formation of the most stable carbocation intermediate.

The central challenge in understanding the reactivity of dicyclopropyl ketoxime lies in predicting whether it will follow the conventional Beckmann rearrangement pathway or diverge into one of the many possible ring-opening cascades. Computational modeling provides a powerful toolkit to explore the potential energy surfaces of these competing reactions and to identify the kinetically and thermodynamically favored pathways.

Computational Protocol: A Step-by-Step Guide

This protocol outlines a comprehensive computational workflow to investigate the reaction mechanisms of dicyclopropyl ketoxime using Density Functional Theory (DFT).

Software Requirements:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

A molecular visualization software such as GaussView, Avogadro, or Chemcraft.

Recommended Computational Level:

-

DFT Functional: B3LYP is a widely used and well-benchmarked hybrid functional that provides a good balance of accuracy and computational cost for organic reaction mechanisms. Other functionals like M06-2X or ωB97X-D can also be considered for improved accuracy, especially for non-covalent interactions.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.

-

Solvent Model: To simulate the reaction in a solution phase, an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed. The choice of solvent will depend on the experimental conditions being modeled.

Step 1: Initial Structure Preparation

-

Build the Reactants: Construct the 3D structures of the E and Z isomers of dicyclopropyl ketoxime.

-

Conformational Analysis: Perform a conformational search for each isomer to identify the lowest energy conformer. This can be done using a molecular mechanics force field followed by DFT optimization of the most promising candidates.

Step 2: Modeling the Beckmann Rearrangement

-

Protonation: Model the protonation of the hydroxyl group of the lowest energy conformer of each isomer. Optimize the geometry of the protonated species.

-

Transition State Search:

-

For each protonated isomer, locate the transition state (TS) for the migration of the anti-periplanar cyclopropyl group. This can be done using a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=TS in Gaussian).

-

The initial guess for the TS can be generated by elongating the C-C bond of the migrating cyclopropyl group and shortening the distance between that cyclopropyl group and the nitrogen atom.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the migration of the cyclopropyl group).

-

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the protonated reactant to the nitrilium ion intermediate, perform an IRC calculation. This will trace the minimum energy path from the TS down to the reactant and product.

Step 3: Modeling the Ring-Opening Pathways

-

Formation of the Cyclopropylcarbinyl-like Cation: From the protonated oxime, explore the potential for the formation of a cyclopropylcarbinyl-like cation. This may involve the departure of the water molecule without the immediate migration of a cyclopropyl group.

-

Transition State Search for Ring Opening:

-

Locate the transition state for the opening of one of the cyclopropyl rings. The initial guess for this TS will involve the elongation of one of the C-C bonds in the cyclopropyl ring.

-

Consider different modes of ring-opening (e.g., disrotatory and conrotatory), although for a cationic intermediate, the disrotatory opening is generally favored.

-

-

Frequency and IRC Calculations: As with the Beckmann rearrangement, perform frequency and IRC calculations to validate the ring-opening transition states and to identify the resulting intermediates (e.g., homoallylic cations).

-

Exploring Subsequent Reactions: From the initial ring-opened intermediates, explore further reaction pathways, such as the opening of the second cyclopropyl ring or rearrangements of the carbon skeleton. Each of these steps will require its own TS search and validation.

Step 4: Product Analysis

-

Optimize Product Geometries: Optimize the geometries of all products and intermediates identified from the IRC calculations.

-

Calculate Relative Energies: Calculate the single-point energies of all optimized structures (reactants, transition states, intermediates, and products) using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

-